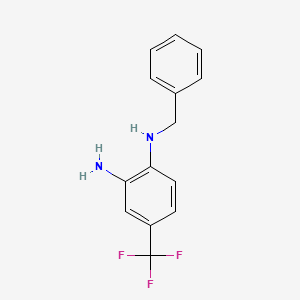

N*1*-Benzyl-4-trifluoromethyl-benzene-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

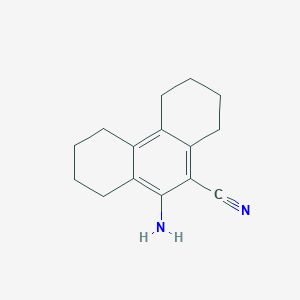

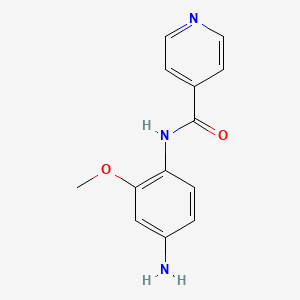

N*1*-Benzyl-4-trifluoromethyl-benzene-1,2-diamine, also known as BTFMBD, is a novel organic compound that has been studied in recent years due to its potential applications in various fields. This compound is a derivative of benzene and contains a trifluoromethyl group as well as a benzyl group. It has a molecular formula of C12H14F3N2 and a molecular weight of 241.26 g/mol. BTFMBD has been found to possess a variety of interesting properties and has been studied for its potential use in medicinal chemistry, drug delivery, and materials science.

Aplicaciones Científicas De Investigación

Synthesis and Material Properties

- Chemical Synthesis: N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine is involved in chemical syntheses. For instance, treating 1,5-difluoro-2,4-dinitrobenzene with this compound can lead to the formation of various derivatives, such as N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine (Zissimou & Koutentis, 2017).

- Conducting Polymers: Electrochemical copolymerization involving derivatives of N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine has been used to create conducting copolymers, exhibiting potential for use in electronic applications (Turac, Sahmetlioglu, & Toppare, 2014).

Polymer Science

- Polyimide Synthesis: This compound is utilized in synthesizing various polyimides with different physical properties, such as thermal stability, gas permeability, and mechanical strength. These polyimides have applications in fields like membrane technology and electronics (Qiu et al., 2006).

Optical and Electronic Applications

- Fluorescence and Emission Properties: Certain derivatives show unique properties like aggregation-induced emission enhancement, suggesting potential applications in fluorescence sensing (Wu et al., 2015).

- Electroactive Materials: The synthesis of fluorinated poly(ether imide)s incorporating derivatives of N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine has led to materials with high optical transparency and low dielectric constants, making them suitable for electronic applications (Liu et al., 2008).

Molecular Analysis and Characterization

- Vibrational Analysis: Detailed vibrational and conformational analysis of compounds containing this structure provides insights into their molecular behavior, which is crucial for designing materials with specific properties (Subashchandrabose et al., 2013).

Biological and Medical Research

- Inhibition of Cellular Processes: Some aromatic diamine compounds, including derivatives of N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine, have shown potential in inhibiting certain cellular processes like the nuclear translocation of NF-kappaB, which is significant in the context of inflammation and immune responses (Shin et al., 2004).

Electrochemical Applications

- Electrochemical Synthesis: The compound plays a role in the electrochemical synthesis of various derivatives, demonstrating a capacity for regioselective synthesis and potential application in the development of electrochemical sensors and devices (Sharafi-kolkeshvandi et al., 2016).

Corrosion Inhibition

- Protection of Metals: Certain derivatives have been evaluated for their effectiveness as corrosion inhibitors for metals in acidic environments, indicating their potential use in industrial applications related to metal preservation (Dagdag et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

1-N-benzyl-4-(trifluoromethyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8,19H,9,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUSRDXUDXPKCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351252 |

Source

|

| Record name | N~1~-Benzyl-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66315-44-4 |

Source

|

| Record name | N~1~-Benzyl-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)

![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)